Afzelin

Catalog No.
S517449
CAS No.
482-39-3
M.F
C21H20O10
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Afzelin

CAS Number

482-39-3

Product Name

Afzelin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1

InChI Key

SOSLMHZOJATCCP-AEIZVZFYSA-N

SMILES

O=C1C(O[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)=C(C3=CC=C(O)C=C3)OC4=CC(O)=CC(O)=C14

Solubility

Soluble in DMSO

Synonyms

afzelin, deacyl-SL0101, kaempferol-3-O-alpha-L-rhamnoside, kaempferol-3-rhamnoside

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Description

The exact mass of the compound Afzelin is 432.1056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Tannins - Proanthocyanidins - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant and Anti-inflammatory Properties

Afzelin exhibits strong antioxidant properties, which can help combat oxidative stress in the body. Studies have shown it can scavenge free radicals and inhibit the activity of enzymes that generate them []. This antioxidant activity may contribute to its anti-inflammatory effects. Research suggests Afzelin can suppress the production of inflammatory mediators, potentially offering benefits in conditions like inflammatory bowel disease and arthritis [, ].

Potential for Neurodegenerative Diseases

Studies suggest Afzelin may have neuroprotective properties. Research has shown it can improve learning and memory in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's [, ]. The mechanism behind this is still being explored, but Afzelin's antioxidant and anti-inflammatory effects are believed to play a role.

Anticancer Potential

Afzelin's anti-proliferative effects on various cancer cell lines have been observed in laboratory studies []. It may induce cell death in cancer cells through different mechanisms. However, further research is needed to understand its efficacy and safety in humans.

Afzelin is a glycosyloxyflavone, specifically a derivative of kaempferol, characterized by the attachment of an α-L-rhamnosyl residue at position 3. Its chemical formula is C21H20O10, and it is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is naturally found in various plants, such as Pithecellobium dulce and Polygonum minus, contributing to its potential therapeutic applications .

  • Research suggests Afzelin may act as an antioxidant by scavenging free radicals in the body [].
  • It might also possess anti-inflammatory properties by modulating certain cellular pathways [].
  • More research is needed to fully understand its mechanism of action.
  • Information on Afzelin's safety profile is limited. As with any compound, caution is advised, and consulting a medical professional before use is recommended.

Please note:

  • The information provided is based on current scientific research and may be subject to change as new discoveries are made.
  • This analysis focuses on the scientific properties of Afzelin and does not promote its use for any medical or health purposes.
That enhance its functional properties:

  • Antioxidant Activity: Afzelin can scavenge reactive oxygen species (ROS) and free radicals, thus protecting cellular components from oxidative damage. This capability is linked to its metal-chelating properties, allowing it to bind metal ions that catalyze ROS formation .
  • UV Absorption: The compound has been shown to absorb UV radiation, which can protect skin cells from UV-induced damage. It stabilizes chemical UV filters in cosmetic formulations, enhancing their effectiveness .
  • Enzyme Inhibition: Afzelin inhibits key enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and diabetes .

Afzelin's biological activities are extensive:

  • Anti-inflammatory Effects: It reduces the release of pro-inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha in response to stimuli like UV radiation .
  • Neuroprotective Properties: Studies indicate that afzelin can modulate neuroprotective pathways in conditions like Parkinson's disease, potentially alleviating symptoms of catalepsy and improving neuronal health .
  • Anticancer Potential: Afzelin has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells, by inducing apoptosis and modulating critical signaling pathways .

Afzelin can be synthesized through several methods:

  • Extraction from Natural Sources: It can be extracted from plants known to contain high concentrations of this flavonoid.
  • Chemical Synthesis: Laboratory synthesis typically involves glycosylation reactions where kaempferol is reacted with rhamnose derivatives under specific conditions to yield afzelin .

Research indicates that afzelin interacts with multiple biological targets:

  • Molecular Docking Studies: These studies have shown that afzelin binds effectively to various proteins involved in cancer progression and inflammation, including focal adhesion kinase and extracellular signal-regulated kinases .
  • Biochemical Assays: In vitro assays demonstrate afzelin's ability to affect enzyme activity significantly, suggesting a strong interaction with metabolic pathways relevant to diseases like diabetes and Alzheimer's .

Similar Compounds

Afzelin shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeKey FeaturesUnique Aspects of Afzelin
KaempferolFlavonoidAntioxidant, anti-inflammatoryContains an α-L-rhamnosyl group
QuercetinFlavonoidAntioxidant, anti-cancerDifferent glycosylation pattern
RutinGlycosideAntioxidant, vascular protectiveHigher solubility due to rhamnosyl group
MyricetinFlavonoidAntioxidant, anti-inflammatoryDistinct hydroxylation pattern

Afzelin stands out due to its specific glycosylation which enhances its solubility and bioactivity compared to other flavonoids.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

432.10564683 g/mol

Monoisotopic Mass

432.10564683 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5M86W1YH7O

Other CAS

482-39-3

Wikipedia

Afzelin

Dates

Modify: 2023-08-15
1: Lotha R, Sundaramoorthy NS, Shamprasad BR, Nagarajan S, Sivasubramanian A. Plant nutraceuticals (Quercetrin and Afzelin) capped silver nanoparticles exert potent antibiofilm effect against food borne pathogen Salmonella enterica serovar Typhi and curtail planktonic growth in zebrafish infection model. Microb Pathog. 2018 Apr 30;120:109-118. doi: 10.1016/j.micpath.2018.04.044. [Epub ahead of print] PubMed PMID: 29715535.
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3: Zhao Y, Chen S, Wang Y, Lv C, Wang J, Lu J. Effect of drying processes on prenylflavonoid content and antioxidant activity of Epimedium koreanum Nakai. J Food Drug Anal. 2018 Apr;26(2):796-806. doi: 10.1016/j.jfda.2017.05.011. Epub 2017 Jun 13. PubMed PMID: 29567251.
4: Oliveira MM, Daré RG, Barizão ÉO, Visentainer JV, Romagnolo MB, Nakamura CV, Truiti MDCT. Photodamage attenuating potential of Nectandra hihua against UVB-induced oxidative stress in L929 fibroblasts. J Photochem Photobiol B. 2018 Apr;181:127-133. doi: 10.1016/j.jphotobiol.2018.03.008. Epub 2018 Mar 9. PubMed PMID: 29550671.
5: Shi M, He N, Li W, Li C, Kang W. Simultaneous determination of myricetrin, quercitrin and afzelin in leaves of Cercis chinensis by a fast and effective method of ionic liquid microextraction coupled with HPLC. Chem Cent J. 2018 Mar 1;12(1):23. doi: 10.1186/s13065-018-0391-8. PubMed PMID: 29497935; PubMed Central PMCID: PMC5832659.
6: Trinh PTN, An NH, An PN, Tri MD, Du CV, Minh PN, Thuy NTL, Tuan NT, Thoa VTK, Tuan NN, Dung LT. A new benzofuran derivative from the leaves of Ficus pumila L. Nat Prod Res. 2017 Oct 26:1-5. doi: 10.1080/14786419.2017.1395427. [Epub ahead of print] PubMed PMID: 29072969.
7: Shan M, Li SFY, Yu S, Qian Y, Guo S, Zhang L, Ding A. Chemical Fingerprint and Quantitative Analysis for the Quality Evaluation of Platycladi cacumen by Ultra-performance Liquid Chromatography Coupled with Hierarchical Cluster Analysis. J Chromatogr Sci. 2018 Jan 1;56(1):41-48. doi: 10.1093/chromsci/bmx079. PubMed PMID: 28977346.
8: Huang CY, Lin YT, Kuo HC, Chiou WF, Lee MH. Compounds isolated from Eriobotrya deflexa leaves protect against ultraviolet radiation B-induced photoaging in human fibroblasts. J Photochem Photobiol B. 2017 Oct;175:244-253. doi: 10.1016/j.jphotobiol.2017.08.042. Epub 2017 Sep 4. PubMed PMID: 28917186.
9: Ramos AC, de Oliveira RR. A new alkaloid and flavonoids isolated from Solanum cernuum leaves by high-performance countercurrent chromatography. Nat Prod Res. 2017 Oct;31(20):2405-2412. doi: 10.1080/14786419.2017.1311889. Epub 2017 Apr 7. PubMed PMID: 28385048.
10: Benmerache A, Benteldjoune M, Alabdul Magid A, Abedini A, Berrehal D, Kabouche A, Gangloff SC, Voutquenne-Nazabadioko L, Kabouche Z. Chemical composition, antioxidant and antibacterial activities of Tamarix balansae J. Gay aerial parts. Nat Prod Res. 2017 Dec;31(24):2828-2835. doi: 10.1080/14786419.2017.1299729. Epub 2017 Mar 10. PubMed PMID: 28281364.
11: Trinh PTN, Luan NQ, Tri MD, Khanh VD, An NH, Minh PN, An PN, Thuy NTL, Phung NKP, Dung LT. New naphthalene derivative from the leaves of Cassia grandis L. Nat Prod Res. 2017 Aug;31(15):1733-1738. doi: 10.1080/14786419.2017.1290615. Epub 2017 Feb 16. PubMed PMID: 28278658.
12: Kim SB, Hwang SH, Suh HW, Lim SS. Phytochemical Analysis of Agrimonia pilosa Ledeb, Its Antioxidant Activity and Aldose Reductase Inhibitory Potential. Int J Mol Sci. 2017 Feb 10;18(2). pii: E379. doi: 10.3390/ijms18020379. PubMed PMID: 28208627; PubMed Central PMCID: PMC5343914.
13: Yu KY, Wu W, Li SZ, Dou LL, Liu LL, Li P, Liu EH. A new compound, methylbergenin along with eight known compounds with cytotoxicity and anti-inflammatory activity from Ardisia japonica. Nat Prod Res. 2017 Nov;31(22):2581-2586. doi: 10.1080/14786419.2017.1283495. Epub 2017 Jan 30. PubMed PMID: 28135873.
14: Voukeng IK, Nganou BK, Sandjo LP, Celik I, Beng VP, Tane P, Kuete V. Antibacterial activities of the methanol extract, fractions and compounds from Elaeophorbia drupifera (Thonn.) Stapf. (Euphorbiaceae). BMC Complement Altern Med. 2017 Jan 7;17(1):28. doi: 10.1186/s12906-016-1509-y. PubMed PMID: 28061888; PubMed Central PMCID: PMC5219710.
15: Jung E, Kim JH, Kim MO, Lee SY, Lee J. Melanocyte-protective effect of afzelin is mediated by the Nrf2-ARE signalling pathway via GSK-3β inactivation. Exp Dermatol. 2017 Sep;26(9):764-770. doi: 10.1111/exd.13277. Epub 2017 Apr 11. PubMed PMID: 27992083.
16: Lee SB, Kang JW, Kim SJ, Ahn J, Kim J, Lee SM. Afzelin ameliorates D-galactosamine and lipopolysaccharide-induced fulminant hepatic failure by modulating mitochondrial quality control and dynamics. Br J Pharmacol. 2017 Jan;174(2):195-209. doi: 10.1111/bph.13669. Epub 2016 Dec 15. PubMed PMID: 27861739; PubMed Central PMCID: PMC5192940.
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18: Fouseki MM, Damianakos H, Karikas GA, Roussakis C, P Gupta M, Chinou I. Chemical constituents from Cordia alliodora and C. colloccoca (Boraginaceae) and their biological activities. Fitoterapia. 2016 Dec;115:9-14. doi: 10.1016/j.fitote.2016.09.004. Epub 2016 Sep 20. PubMed PMID: 27659390.
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20: Jung E, Kim JH, Kim MO, Jang S, Kang M, Oh SW, Nho YH, Kang SH, Kim MH, Park SH, Lee J. Afzelin positively regulates melanogenesis through the p38 MAPK pathway. Chem Biol Interact. 2016 Jul 25;254:167-72. doi: 10.1016/j.cbi.2016.06.010. Epub 2016 Jun 7. PubMed PMID: 27287415.

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